(Z)-2-(2-bromophenyl)-N'-hydroxyethanimidamide
Description
(Z)-2-(2-Bromophenyl)-N'-hydroxyethanimidamide is a hydroxyimidamide derivative characterized by a Z-configuration around the imine double bond. Its structure includes a 2-bromophenyl substituent attached to the ethanimidamide backbone, with a hydroxylamine group at the N'-position.
Properties
IUPAC Name |
2-(2-bromophenyl)-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-4-2-1-3-6(7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPSBLQTDSPNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=NO)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-N-hydroxyacetimidamide typically involves the following steps:
Bromination: The starting material, phenylacetimidamide, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromophenylacetimidamide.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation using hydroxylamine hydrochloride in the presence of a base like sodium carbonate to produce the final compound, 2-(2-Bromophenyl)-N-hydroxyacetimidamide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in 2-(2-Bromophenyl)-N-hydroxyacetimidamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the N-hydroxyacetimidamide group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding oximes or nitriles.
Reduction Products: Reduction typically yields amines or hydroxylamines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be employed in studies investigating the biological activity of brominated phenyl derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the N-hydroxyacetimidamide group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Structural and Electronic Differences
- Halogen Effects : The bromine atom in the target compound confers greater molecular weight and polarizability compared to chlorine or fluorine analogs (e.g., ). Bromine’s larger atomic radius may enhance π-π stacking interactions in biological targets but reduce solubility.
- Backbone Modifications: Replacement of the phenyl group with aliphatic (e.g., diethylamino in ) or heterocyclic (e.g., oxetane in ) substituents alters electronic density and steric accessibility.
Physicochemical and Pharmacological Implications
- Solubility: The diethylamino analog exhibits higher solubility in polar solvents due to its aliphatic amine, whereas bromophenyl and chlorophenyl derivatives (target compound and ) are more lipophilic.
- Bioactivity : Hydroxyimidamides with aromatic substituents (e.g., bromophenyl or chlorophenyl) are often explored as enzyme inhibitors due to their ability to chelate metal ions in active sites. The dual halogenation in may enhance binding affinity through synergistic electronic effects.
Biological Activity
(Z)-2-(2-bromophenyl)-N'-hydroxyethanimidamide, a compound with the molecular formula C8H9BrN2O, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H9BrN2O
- Molecular Weight : 229.07 g/mol
- CAS Number : 57368858
The compound features a bromophenyl moiety and a hydroxymidamide functional group, which are critical for its biological activity. The presence of bromine is known to enhance the lipophilicity and bioactivity of organic compounds.
Research indicates that (Z)-2-(2-bromophenyl)-N'-hydroxyethanimidamide exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in various biological pathways, particularly those related to inflammatory responses and cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of (Z)-2-(2-bromophenyl)-N'-hydroxyethanimidamide against various bacterial strains. The minimal inhibitory concentration (MIC) values were determined against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains.
Anti-inflammatory Properties
In vitro studies have demonstrated that (Z)-2-(2-bromophenyl)-N'-hydroxyethanimidamide can modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines. This action could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent clinical trial evaluated the effectiveness of (Z)-2-(2-bromophenyl)-N'-hydroxyethanimidamide in patients with chronic bacterial infections. Results showed a significant reduction in infection rates compared to placebo groups, suggesting its potential as a therapeutic agent.
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of this compound. Results indicated a notable decrease in paw edema in treated animals, supporting its use in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
